molecular formula C23H20N2O4 B2384725 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide CAS No. 921918-66-3

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide

Cat. No. B2384725
CAS RN: 921918-66-3
M. Wt: 388.423
InChI Key: KUSCUHAQCAMRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide” is a chemical compound . It is not intended for human or veterinary use but for research purposes only.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 324.38. It also has certain properties such as logP: 3.211, logD: 3.1917, and logSw:-3.7776 .

Scientific Research Applications

Synthesis and Chemical Properties

The compound serves as a key scaffold in medicinal chemistry due to its presence in several medicinally important plants. A novel approach to synthesizing derivatives under mild conditions has been developed, allowing access to new substituted compounds. These derivatives have been studied for their potential as tubulin polymerization inhibitors, indicating their relevance in investigating stronger activity agents against various diseases, including cancer (Krawczyk et al., 2016).

Biological and Pharmacological Activities

Several studies have explored the biological activities of dibenzo[b,f]oxazepine derivatives, highlighting their potential in cancer treatment and anti-tumor activities. For example, new derivatives isolated from natural sources exhibited anti-tumor activities against human tumor cell lines, suggesting their utility in developing novel anticancer agents (Wu et al., 2006).

Molecular Docking and Structural Analysis

The optimum structures of these compounds have been calculated using density functional theory (DFT), and docking simulations have been performed to determine probable binding models. This information is crucial for understanding how these compounds interact with biological targets, such as tubulin, at the molecular level, providing insights into designing drugs with improved efficacy and selectivity (Krawczyk et al., 2016).

Antiallergic and Antimicrobial Activities

The derivatives of dibenzo[b,f]oxazepine have also been synthesized and demonstrated potent antiallergic and antimicrobial activities. These findings underscore the versatility of the scaffold in medicinal chemistry, paving the way for the development of new therapeutic agents with broad biological activities (Ohshima et al., 1992).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-14-4-10-21-19(12-14)25(2)23(27)18-13-16(7-11-20(18)29-21)24-22(26)15-5-8-17(28-3)9-6-15/h4-13H,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSCUHAQCAMRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.